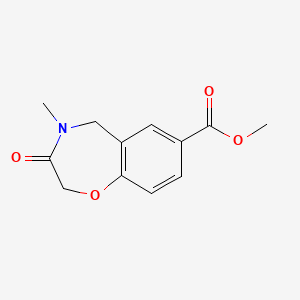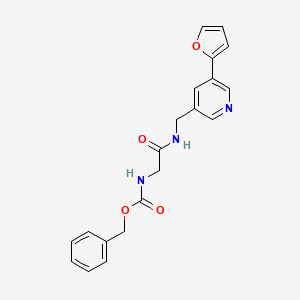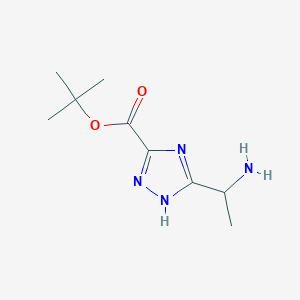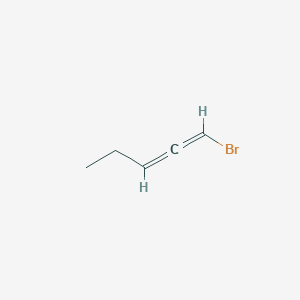
1-Bromo-penta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-penta-1,2-diene” is a brominated compound with a molecular formula of C5H7Br. It consists of a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .
Molecular Structure Analysis
The molecular structure of “1-Bromo-penta-1,2-diene” involves a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .Chemical Reactions Analysis
Dienes, like “1-Bromo-penta-1,2-diene”, can undergo various reactions. One common reaction is the addition of halogens or hydrogen halides, resulting in 1,2- and 1,4-addition products . The product distribution between 1,2- and 1,4-addition can be influenced by factors such as temperature and the stability of the resulting carbocation .Scientific Research Applications
Electrophilic Attack on Conjugated Dienes
1-Bromo-penta-1,2-diene can be used to study the electrophilic attack on conjugated dienes . This involves the addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene . The reaction can result in 1,2- and 1,4-addition products .
Study of Carbocation Stability
The reaction of 1-Bromo-penta-1,2-diene with a hydrogen halide can be used to study the stability of allylic carbocations . This can help in understanding the concept of carbocation stability and predicting the ratio of the products obtained when a given conjugated diene is reacted with one mole equivalent of hydrogen halide .
Designing Medicines
The penta-1,4-diene-3-one fragments, which are important structural cores of curcumin, have been widely used in designing medicines . These compounds have various biological activities, such as anticancer .
Bactericidal Applications
Compounds derived from penta-1,4-diene-3-one fragments have bactericidal properties . This makes 1-Bromo-penta-1,2-diene potentially useful in the development of new bactericidal agents .
Anti-inflammatory Applications
Compounds derived from penta-1,4-diene-3-one fragments have anti-inflammatory properties . This suggests that 1-Bromo-penta-1,2-diene could be used in the development of new anti-inflammatory drugs .
Antiviral Applications
Compounds derived from penta-1,4-diene-3-one fragments have antiviral properties . This indicates that 1-Bromo-penta-1,2-diene could be used in the development of new antiviral drugs .
Insecticidal Applications
Compounds derived from penta-1,4-diene-3-one fragments have insecticidal properties . This suggests that 1-Bromo-penta-1,2-diene could be used in the development of new insecticides .
Agrochemical Applications
The penta-1,4-diene-3-one fragments have been widely used in designing agrochemicals . This makes 1-Bromo-penta-1,2-diene potentially useful in the development of new agrochemicals .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-penta-1,2-diene is the conjugated diene system . The compound interacts with this system through an electrophilic addition mechanism, which involves the formation of a resonance-stabilized carbocation .
Mode of Action
1-Bromo-penta-1,2-diene undergoes electrophilic addition to the conjugated diene system . This process involves the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . The addition of a hydrogen halide to a conjugated diene can result in the formation of 1,2- and 1,4-addition products .
Biochemical Pathways
The electrophilic addition of 1-Bromo-penta-1,2-diene to a conjugated diene system can lead to the formation of different products depending on the conditions of the reaction . This process can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
The electrophilic addition of 1-Bromo-penta-1,2-diene to a conjugated diene system results in the formation of 1,2- and 1,4-addition products . These products can have different properties and biological activities, which can lead to various molecular and cellular effects.
Action Environment
The action of 1-Bromo-penta-1,2-diene is influenced by various environmental factors. For instance, the temperature of the reaction can determine whether the reaction is under kinetic or thermodynamic control, which can influence the ratio of 1,2- and 1,4-addition products .
properties
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNRYTKRIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-penta-1,2-diene | |
CAS RN |
109182-79-8 |
Source


|
| Record name | 1-bromopenta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

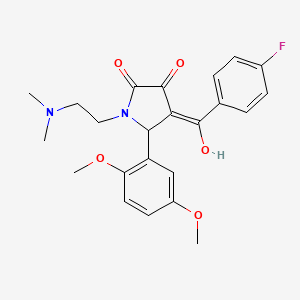

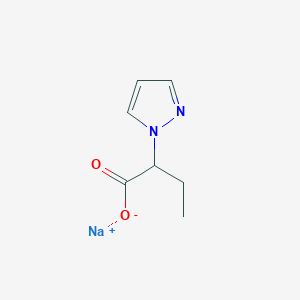
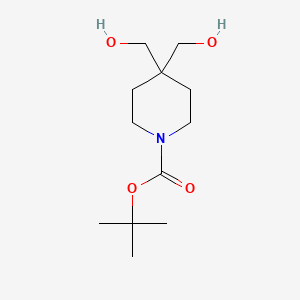
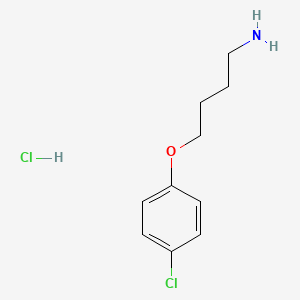
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)
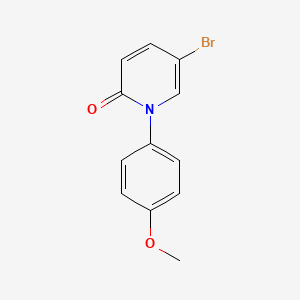
![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)
![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)
